REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
|
Name
|
|
Quantity
|
188 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in advance to −4° C.
|
Type
|
ADDITION
|
Details
|
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then rapidly cooled again to −2° C
|
Type
|
ADDITION
|
Details
|
3 minutes after addition of the mixture the reaction mixture, which
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
the product precipitated as little as 5 minutes later
|
Type
|
CUSTOM
|
Details
|
After 40 minutes reaction time at −2° C. the temperature
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
was increased to 25° C. over a period of 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was then separated by suction filtration
|
Type
|
WASH
|
Details
|
washed with distilled water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
The moist product was dried to a solids content of at least 98%, initially at 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
|
Name
|
|
Quantity
|
188 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in advance to −4° C.
|
Type
|
ADDITION
|
Details
|
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then rapidly cooled again to −2° C
|
Type
|
ADDITION
|
Details
|
3 minutes after addition of the mixture the reaction mixture, which
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
the product precipitated as little as 5 minutes later
|
Type
|
CUSTOM
|
Details
|
After 40 minutes reaction time at −2° C. the temperature
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
was increased to 25° C. over a period of 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was then separated by suction filtration
|
Type
|
WASH
|
Details
|
washed with distilled water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
The moist product was dried to a solids content of at least 98%, initially at 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
|
Name
|
|
Quantity
|
188 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in advance to −4° C.
|
Type
|
ADDITION
|
Details
|
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then rapidly cooled again to −2° C
|
Type
|
ADDITION
|
Details
|
3 minutes after addition of the mixture the reaction mixture, which
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
the product precipitated as little as 5 minutes later
|
Type
|
CUSTOM
|
Details
|
After 40 minutes reaction time at −2° C. the temperature
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
was increased to 25° C. over a period of 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was then separated by suction filtration
|
Type
|
WASH
|
Details
|
washed with distilled water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
The moist product was dried to a solids content of at least 98%, initially at 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
|
Name
|
|
Quantity
|
188 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in advance to −4° C.
|
Type
|
ADDITION
|
Details
|
was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then rapidly cooled again to −2° C
|
Type
|
ADDITION
|
Details
|
3 minutes after addition of the mixture the reaction mixture, which
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
the product precipitated as little as 5 minutes later
|
Type
|
CUSTOM
|
Details
|
After 40 minutes reaction time at −2° C. the temperature
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
was increased to 25° C. over a period of 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was then separated by suction filtration
|
Type
|
WASH
|
Details
|
washed with distilled water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
The moist product was dried to a solids content of at least 98%, initially at 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |